2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2,3-dimethylsuccinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of biphenyl, which is an organic compound that consists of two connected phenyl rings . The “2-Fluoro” part indicates the presence of a fluorine atom, and “2,3-dimethylsuccinic acid” suggests the presence of a succinic acid group with two methyl groups attached .
Molecular Structure Analysis
The molecular structure would be based on the biphenyl core, with a fluorine atom attached to one of the phenyl rings and a 2,3-dimethylsuccinic acid group attached to the other . The exact structure would depend on the specific positions of these attachments .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorine atom and the carboxylic acid group could affect properties like solubility, acidity, and reactivity .Scientific Research Applications
Synthesis and Application of Fluorinated Compounds
- Synthesis of Key Intermediates: A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, has been developed. This synthesis is critical for large-scale production due to its efficiency and lower costs compared to previous methods, highlighting the importance of fluorinated compounds in pharmaceutical manufacturing (Qiu et al., 2009).
Environmental and Health Impacts of Fluorinated Compounds
- Environmental Fate of Fluorinated Herbicides: The study on 2,4-Dichlorophenoxyacetic acid (2,4-D) herbicide toxicity provides insights into the environmental impact and toxicity of fluorinated compounds, suggesting the need for careful evaluation of their use and the development of safer alternatives (Zuanazzi et al., 2020).
Advances in Fluorescent Chemosensors
- Development of Fluorescent Chemosensors: The creation of chemosensors based on 4-methyl-2,6-diformylphenol for detecting metal ions and other analytes demonstrates the versatility of fluorinated compounds in developing sensitive and selective detection tools for various applications (Roy, 2021).
Toxicology and Safety of Fluorinated Compounds
- Toxicity Review of Fluorophores: An extensive review of the toxicity of widely used fluorophores, including fluorinated ones, underscores the importance of assessing the safety of these compounds before their clinical application, especially in cancer diagnosis and treatment (Alford et al., 2009).
Mechanism of Action
Target of Action
Flurbiprofen Impurity B primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .
Mode of Action
Flurbiprofen Impurity B inhibits the activity of COX enzymes by binding to their active sites. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the production of these inflammatory mediators. The result is a decrease in inflammation, pain, and fever .
Biochemical Pathways
The inhibition of COX enzymes by Flurbiprofen Impurity B affects the prostaglandin synthesis pathway. By reducing prostaglandin levels, the compound diminishes the inflammatory response and associated symptoms. This pathway is crucial in various physiological processes, including the regulation of inflammation, pain, and fever .
Pharmacokinetics
The pharmacokinetics of Flurbiprofen Impurity B involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy. The presence of the fluorine atom in its structure may enhance its metabolic stability and prolong its half-life .
Result of Action
At the molecular level, the inhibition of COX enzymes by Flurbiprofen Impurity B leads to a reduction in prostaglandin synthesis. This results in decreased inflammation, pain, and fever. At the cellular level, the compound reduces the recruitment of inflammatory cells to the site of inflammation and lowers the production of other inflammatory mediators .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Flurbiprofen Impurity B. For instance, the compound’s stability may be affected by acidic or basic conditions, which can alter its chemical structure and reduce its effectiveness. Additionally, interactions with other drugs or dietary components can impact its absorption and metabolism .
: DrugBank : BOC Sciences : Springer
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-fluoro-4-phenylphenyl)-2,3-dimethylbutanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO4/c1-11(16(20)21)18(2,17(22)23)13-8-9-14(15(19)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWIRDHPNGRLMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.